2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate
Description
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate is a halogenated aromatic ester characterized by multiple bromine substituents and a cyano group on the phenyl ring.
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) 2-(4-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br3NO3/c16-10-1-3-11(4-2-10)21-8-14(20)22-15-12(17)5-9(7-19)6-13(15)18/h1-6H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRGNQRXXYANDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=C(C=C(C=C2Br)C#N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 4-cyanophenyl acetate, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the cyano group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research indicates its effectiveness against various types of cancer cells, including breast, liver, and lung cancer cells.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate exerts its effects involves interactions with molecular targets and pathways. For instance, its antifungal and antibacterial properties are attributed to its ability to disrupt cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares functional motifs with other halogenated acetophenones and aryl acetates. Key analogs include:
Key Observations :
- Electron-withdrawing effects: The target compound’s three bromine atoms and cyano group enhance electrophilic substitution resistance compared to 2-bromo-4'-methoxyacetophenone .
- Steric hindrance: The 2,6-dibromo substitution creates steric bulk, likely reducing reactivity compared to mono-substituted analogs like Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate .
- Solubility: Bromine and cyano groups may lower solubility in polar solvents relative to methoxy- or fluoro-substituted compounds.
Crystallographic and Computational Analysis
While direct crystallographic data for the target compound is absent in the evidence, methodologies like SHELXL (for refinement ) and Mercury CSD (for structural visualization ) are critical for analyzing halogen bonding and packing patterns in similar systems. For example:
- Halogen bonding: Bromine substituents in analogs like 2-bromo-4'-methoxyacetophenone form short contacts (3.0–3.5 Å) with electron-rich atoms, influencing crystal packing .
- Thermal stability: Brominated compounds typically exhibit higher melting points (e.g., 2-bromo-4'-methoxyacetophenone melts at ~120°C ) compared to fluoro or methoxy derivatives.
Biological Activity
2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound features a complex structure with multiple bromine substituents and a cyanophenyl group. Its molecular formula can be represented as CHBrNO, where X, Y, Z, W, and V denote the respective counts of carbon, hydrogen, bromine, nitrogen, and oxygen atoms.
Biological Activity Overview
The biological activity of this compound primarily revolves around its herbicidal properties and potential antimicrobial effects. Notably:
- Herbicidal Activity : The compound has demonstrated significant herbicidal effects against various weed species. Research indicates that it acts by inhibiting specific biochemical pathways essential for plant growth.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against a range of bacteria and fungi.
Herbicidal Activity
Research has shown that this compound exhibits effective herbicidal activity. A study evaluated its efficacy against several common agricultural weeds:
| Weed Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 200 |
| Echinochloa crus-galli | 90 | 200 |
| Setaria viridis | 75 | 200 |
The results indicate that the compound effectively reduces weed biomass and inhibits seed germination.
Antimicrobial Activity
In vitro studies have assessed the antimicrobial properties of the compound against various pathogens. The following table summarizes the findings:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These results suggest that the compound possesses notable antimicrobial activity, particularly against fungal strains.
Case Studies
- Case Study on Herbicidal Efficacy : A field trial conducted in various agricultural settings demonstrated that applying the compound at an optimal rate significantly reduced weed populations compared to untreated controls. This study highlighted its potential as an environmentally friendly herbicide.
- Case Study on Antimicrobial Properties : A laboratory study evaluated the effectiveness of the compound against multi-drug resistant bacterial strains. Results indicated that it could serve as a lead compound for developing new antimicrobial agents.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interfere with key metabolic pathways in both plants and microorganisms, leading to growth inhibition and cell death.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 2,6-Dibromo-4-cyanophenyl 2-(4-bromophenoxy)acetate?
The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate are synthesized by reacting substituted phenols with bromoacetate derivatives in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) under reflux . Purification often employs recrystallization or column chromatography . For the target compound, substituting 4-bromophenol derivatives with 2,6-dibromo-4-cyanophenol could follow similar methodology, with careful control of stoichiometry to avoid polybromination.
Q. How can researchers validate the purity and structural integrity of this compound?
Standard analytical techniques include:
- NMR Spectroscopy : Compare chemical shifts of aromatic protons (δ ~7.0–8.0 ppm for brominated phenyl groups) and ester carbonyl signals (δ ~170 ppm in NMR) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−Br]⁺ fragments) .
- Elemental Analysis : Ensure compliance with calculated C, H, N, and Br percentages . Cross-referencing with databases like PubChem or EPA DSSTox (e.g., DTXSID90363070 for related esters) can resolve discrepancies in reported data .
Q. What solvent systems are suitable for crystallization and X-ray diffraction studies?
Slow evaporation from mixed solvents (e.g., dichloromethane/hexane or acetone/water) is effective for growing single crystals. For brominated aromatic esters, low-polarity solvents minimize disorder. Software like Mercury CSD 2.0 can predict packing patterns and intermolecular interactions (e.g., halogen bonding between Br atoms and ester oxygens) .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- SHELXL : Refine atomic coordinates and displacement parameters using high-resolution diffraction data. Bromine atoms require anisotropic refinement due to their high electron density .
- SHELXD : Solve phases via direct methods for centrosymmetric structures. For non-centrosymmetric cases, employ dual-space algorithms .
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands if crystal twinning is observed (common in halogenated compounds due to symmetry ambiguities) .
Q. What strategies address contradictions in reported spectral or crystallographic data for this compound?
- Cross-Validation : Compare experimental NMR with computed spectra (e.g., using ACD/Labs or ChemDraw). For crystallography, validate unit cell parameters against the Cambridge Structural Database (CSD) .
- Thermogravimetric Analysis (TGA) : Resolve discrepancies in melting points by assessing decomposition thresholds under inert atmospheres . Example: A reported melting point deviation of ~5°C could arise from polymorphic forms, identifiable via powder XRD .
Q. How does the electronic nature of the bromophenoxy group influence reactivity in cross-coupling reactions?
The 4-bromophenoxy moiety acts as an electron-withdrawing group, activating the aromatic ring for Suzuki-Miyaura couplings. However, steric hindrance from the 2,6-dibromo-4-cyanophenyl group may require bulky ligands (e.g., SPhos) to enhance catalytic efficiency . Kinetic studies under varying Pd catalyst loads (0.5–5 mol%) and temperatures (60–100°C) can optimize yields .
Q. What computational methods predict the compound’s bioactivity or binding affinity?
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450 or kinases). The cyanophenyl group’s electron-deficient nature may favor π-stacking with aromatic residues .
- QSAR Modeling : Correlate substituent effects (e.g., Br vs. Cl) with IC₅₀ values using datasets from analogous acetates .
Methodological Guidelines
Table 1 : Key Synthetic and Analytical Parameters for Related Brominated Esters
Troubleshooting Common Issues
- Low Reaction Yields : Optimize base strength (e.g., switch from K₂CO₃ to Cs₂CO₃ for sterically hindered substrates) .
- Crystallization Failure : Introduce seeding or gradient cooling. For halogen-rich compounds, consider additives like iodine to template molecular packing .
- Spectral Artifacts : Use deuterated solvents free of proton exchange (e.g., CDCl₃ vs. DMSO-d₆) to avoid peak broadening in NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
